molecular formula C14H10BrN3O B8535884 7-Bromo-2-pyridin-3-ylmethyl-2H-phthalazin-1-one

7-Bromo-2-pyridin-3-ylmethyl-2H-phthalazin-1-one

Cat. No. B8535884
M. Wt: 316.15 g/mol
InChI Key: WHBBUPFJQPYQNF-UHFFFAOYSA-N
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Patent
US05401756

Procedure details

The titled compound was prepared from 7-bromo-1 (2H)-phthalazinone and 3-chloromethylpyridine hydrochloride in the same manner as in Example 10 (1) a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 10 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[N:7][NH:8][C:9]2=[O:12])=[CH:4][CH:3]=1.Cl.Cl[CH2:15][C:16]1[CH:17]=[N:18][CH:19]=[CH:20][CH:21]=1>>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[N:7][N:8]([CH2:15][C:16]3[CH:17]=[N:18][CH:19]=[CH:20][CH:21]=3)[C:9]2=[O:12])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2C=NNC(C2=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC=1C=NC=CC1
Step Three
Name
Example 10 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=NN(C(C2=C1)=O)CC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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